molecular formula C11H10BrNO2S B1520498 N-(6-Bromonaphthalen-2-YL)methanesulfonamide CAS No. 1132940-86-3

N-(6-Bromonaphthalen-2-YL)methanesulfonamide

Cat. No. B1520498
M. Wt: 300.17 g/mol
InChI Key: CFCFBYXYRVYAPU-UHFFFAOYSA-N
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Description

“N-(6-Bromonaphthalen-2-YL)methanesulfonamide” is a chemical compound with the CAS Number: 1132940-86-3 and a molecular weight of 300.18 . Its IUPAC name is N-(6-bromo-2-naphthyl)methanesulfonamide .


Synthesis Analysis

The synthesis of “N-(6-Bromonaphthalen-2-YL)methanesulfonamide” involves the reaction of the product from Example 3, Part B with methanesulfonyl chloride in the presence of pyridine . The reaction is stirred at room temperature for 1 hour .


Molecular Structure Analysis

The molecular formula of “N-(6-Bromonaphthalen-2-YL)methanesulfonamide” is C11H10BrNO2S . The InChI code is 1S/C11H10BrNO2S/c1-16(14,15)13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,1H3 .


Physical And Chemical Properties Analysis

“N-(6-Bromonaphthalen-2-YL)methanesulfonamide” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Bromination of Sulfonamide Derivatives

Research on sulfonamide derivatives, like N-(6-Bromonaphthalen-2-YL)methanesulfonamide, includes studies on the bromination of these compounds. For example, Shainyan et al. (2015) explored the bromination of various trifluoromethanesulfonamide derivatives, demonstrating the potential of these reactions in synthetic organic chemistry and the production of complex molecules (Shainyan, Ushakova, & Danilevich, 2015).

Structural Studies and Supramolecular Assembly

The structural properties of sulfonamide derivatives, including N-(6-Bromonaphthalen-2-YL)methanesulfonamide, are significant in understanding their chemical behavior. Dey et al. (2015) conducted a study on nimesulidetriazole derivatives, analyzing the nature of intermolecular interactions, which could be relevant for similar sulfonamide compounds (Dey et al., 2015).

Synthesis of Functionalized Compounds

Studies like that of Sakamoto et al. (1988) focus on synthesizing functionalized compounds using sulfonamide derivatives. Their research on N-(2-Halophenyl)methanesulfonamides to create 1-methylsulfonyl-indoles in one step highlights the versatility of these compounds in synthetic chemistry (Sakamoto et al., 1988).

Inhibition Studies

The inhibitory properties of sulfonamide derivatives, akin to N-(6-Bromonaphthalen-2-YL)methanesulfonamide, have been studied. For instance, Akbaba et al. (2014) examined sulfonamides derived from indanes and tetralines for their inhibition effects on human carbonic anhydrase isozymes, highlighting potential applications in medicinal chemistry (Akbaba et al., 2014).

Catalysis and Chemical Reactions

The use of sulfonamide derivatives in catalysis and chemical reactions is another area of interest. Rosen et al. (2011) reported on the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, which can be relevant for similar compounds like N-(6-Bromonaphthalen-2-YL)methanesulfonamide (Rosen et al., 2011).

Molecular Conformation and Analysis

Research on the molecular conformation and chemical properties of sulfonamides, similar to N-(6-Bromonaphthalen-2-YL)methanesulfonamide, is essential for understanding their chemical behavior. Karabacak et al. (2010) presented a DFT quantum chemical investigation of molecular conformation, NMR chemical shifts, and vibrational transitions for N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide, which can provide insights into the behavior of related compounds (Karabacak, Cinar, & Kurt, 2010).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(6-bromonaphthalen-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-16(14,15)13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCFBYXYRVYAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677959
Record name N-(6-Bromonaphthalen-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Bromonaphthalen-2-YL)methanesulfonamide

CAS RN

1132940-86-3
Record name N-(6-Bromonaphthalen-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NA Lopez, CJ Abelt - Journal of Photochemistry and Photobiology A …, 2012 - Elsevier
The syntheses and photophysical properties of 1-(5-methylhexyl)-2,3,7,8-tetrahydro-1H-naphtho[2,1-e]indol-9(6H)-one (7a) and 1-(5-methylhexyl)-2,3,8,9-tetrahydro-1H-naphtho[2,1-e]…
Number of citations: 6 www.sciencedirect.com
DM Barnes, S Shekhar, TB Dunn… - The Journal of …, 2019 - ACS Publications
Dasabuvir (1) is an HCV polymerase inhibitor which has been developed as a part of a three-component direct-acting antiviral combination therapy. During the course of the …
Number of citations: 23 pubs.acs.org
N Lopez - 2011 - core.ac.uk
The goal of study was to explore the synthesis of 1-(5-methylhexyl)-2, 3, 8, 9-tetrahydro-1H-naphtho [2, 1-e] indol-6 (7H)-one. The structure and ring designation of this molecule is …
Number of citations: 2 core.ac.uk
P Wang, AJ Briggs - Organic Process Research & Development, 2014 - ACS Publications
A scalable synthesis of a key intermediate used for the preparation of an HCV inhibitor containing an unusual dimethyldihydrobenzofuran ring is described. A key element for the …
Number of citations: 4 pubs.acs.org

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